molecular formula C19H23F2NO B6474107 2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640968-98-3

2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B6474107
CAS No.: 2640968-98-3
M. Wt: 319.4 g/mol
InChI Key: DIXLSLSFGKEIOB-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane (referred to herein as the target compound) is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core substituted with a 4,4-difluorocyclohexanecarbonyl group at position 2 and a phenyl group at position 4. This compound was identified as a novel lead (designated 2j) through structure-based virtual screening, chemical synthesis, and bioassays, demonstrating potent CCR5 antagonistic activity . Key structural attributes include:

  • 4,4-Difluorocyclohexanecarbonyl moiety: Critical for maintaining antagonistic activity, likely due to enhanced metabolic stability and optimized steric/electronic interactions with the CCR5 receptor.
  • 6-Phenyl substitution: Contributes to improved binding affinity and selectivity.

The spirocyclic scaffold offers conformational rigidity, which enhances receptor binding efficiency.

Properties

IUPAC Name

(4,4-difluorocyclohexyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2NO/c20-19(21)8-6-15(7-9-19)17(23)22-12-18(13-22)10-16(11-18)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXLSLSFGKEIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the spiro[3.3]heptane core through a cyclization reaction. This can be achieved by reacting a suitable diene with a dienophile in a Diels-Alder reaction, followed by functional group transformations to introduce the azaspiro and phenyl groups.

For the introduction of the difluorocyclohexane moiety, a fluorination reaction is employed. This step often requires the use of selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions typically involve low temperatures and anhydrous solvents to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow chemistry techniques to enhance efficiency and safety. The use of automated reactors allows for precise control over reaction conditions, such as temperature, pressure, and reagent addition rates. This approach minimizes the risk of hazardous reactions and improves the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the difluorocyclohexane moiety, where fluorine atoms are replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Sodium hydroxide in ethanol at reflux temperature.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxylated or alkoxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. Its spirocyclic structure is known to impart rigidity to molecules, which can enhance binding affinity and selectivity towards biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting central nervous system disorders, cancer, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science, where it can be incorporated into polymers to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 2-(4,4-difluorocyclohexanecarbonyl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The difluorocyclohexane moiety can engage in hydrogen bonding and hydrophobic interactions, while the spirocyclic core provides a rigid scaffold that enhances binding affinity. The phenyl group can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The target compound is compared to azaspiro derivatives with variations in substituents, heteroatoms, and ring systems (Table 1).

Table 1: Structural and Functional Comparison of Azaspiro Derivatives
Compound Name Core Structure Substituents/Modifications Key Properties/Activity Reference
Target Compound (2j) 2-azaspiro[3.3]heptane 2: 4,4-Difluorocyclohexanecarbonyl; 6: Phenyl CCR5 antagonism (IC₅₀ ~ nM range)
6-Phenyl-2-azaspiro[3.3]heptane (hydrochloride) 2-azaspiro[3.3]heptane 6: Phenyl; no acyl group Building block; no reported activity
2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane 2-azaspiro[3.3]heptane 2: Phenylsulfonyl; 6: Oxo Synthetic intermediate; 95% purity
6-(Trifluoromethyl)-2-azaspiro[3.3]heptane 2-azaspiro[3.3]heptane 6: Trifluoromethyl Lipophilic; potential CNS penetration
2-Oxa-6-azaspiro[3.3]heptane 2-oxa-6-azaspiro[3.3]heptane Oxygen at position 2; unsubstituted Antibiotic intermediate (TBI-223)
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 2-azaspiro[3.3]heptane 2: tert-Boc; 6: Hydroxy Polar derivative; synthetic precursor

Key Findings

Role of Fluorinated Substituents

The 4,4-difluorocyclohexanecarbonyl group in the target compound is indispensable for antagonistic activity, as non-fluorinated analogs (e.g., 6-phenyl-2-azaspiro[3.3]heptane) lack CCR5 binding . Fluorination enhances:

  • Metabolic stability : Reduced cytochrome P450-mediated oxidation.
  • Lipophilicity : LogP ~3.5 (estimated), balancing membrane permeability and solubility.
Impact of Heteroatom Substitution

Replacing nitrogen with oxygen in the spiro ring (e.g., 2-oxa-6-azaspiro[3.3]heptane) alters electronic properties and hydrogen-bonding capacity, rendering it unsuitable for CCR5 antagonism but useful as an antibiotic intermediate .

Acyl vs. Sulfonyl Groups

The phenylsulfonyl derivative (2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane) lacks the conformational flexibility of the target compound’s acyl group, likely reducing receptor compatibility .

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